11-{2-[(4-fluorophenyl)sulfanyl]acetyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-{2-[(4-fluorophenyl)sulfanyl]acetyl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a thioacetyl group, and a methanopyrido[1,2-a][1,5]diazocin core
Preparation Methods
The synthesis of 11-{2-[(4-fluorophenyl)sulfanyl]acetyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluorophenyl thioacetyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with thioacetic acid under acidic conditions to form the intermediate 4-fluorophenyl thioacetate.
Chemical Reactions Analysis
11-{2-[(4-fluorophenyl)sulfanyl]acetyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-{2-[(4-fluorophenyl)sulfanyl]acetyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thioacetyl group can form covalent bonds with nucleophilic residues in enzymes . These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 11-{2-[(4-fluorophenyl)sulfanyl]acetyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one include:
2-((4-fluorophenyl)thio)acetic acid: This compound shares the fluorophenyl thioacetyl group but lacks the methanopyrido[1,2-a][1,5]diazocin core.
4-fluorophenyl thioacetate: This intermediate is used in the synthesis of the target compound and has similar reactivity.
Methanopyrido[1,2-a][1,5]diazocin derivatives: These compounds share the core structure but may have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its combination of the fluorophenyl thioacetyl group with the methanopyrido[1,2-a][1,5]diazocin core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
11-[2-(4-fluorophenyl)sulfanylacetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c20-15-4-6-16(7-5-15)25-12-19(24)21-9-13-8-14(11-21)17-2-1-3-18(23)22(17)10-13/h1-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJOTIOPCIHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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